AKR1C3 Selectivity Over AKR1C1: A Key Differentiator from the Non-Selective Parent Compound
2-[(3-hydroxybenzoyl)amino]benzoic acid (Compound 9) demonstrates a clear selectivity for AKR1C3 over AKR1C1. Its IC50 for AKR1C1 was >100 µM, resulting in a selectivity ratio (AKR1C1 IC50 / AKR1C3 IC50) of >19 [1]. This is in stark contrast to the unsubstituted N-benzoyl anthranilic acid (Compound 16), which is a non-selective pan-inhibitor with IC50 values of 3.2 µM, 6.5 µM, and 7.5 µM against AKR1C1, AKR1C2, and AKR1C3, respectively [1].
| Evidence Dimension | IC50 Selectivity for AKR1C3 over AKR1C1 |
|---|---|
| Target Compound Data | AKR1C1 IC50 >100 µM; AKR1C3 IC50 = 5.19 µM; Selectivity Ratio >19 |
| Comparator Or Baseline | N-benzoyl anthranilic acid (Compound 16): AKR1C1 IC50 = 3.2 µM; AKR1C3 IC50 = 7.5 µM; Selectivity Ratio = 0.43 |
| Quantified Difference | The target compound provides a >44-fold improvement in AKR1C3-over-AKR1C1 selectivity compared to the non-selective parent molecule. |
| Conditions | Recombinant human AKR1C enzymes; S-tetralol used as a substrate in a fluorimetric confirmatory assay. |
Why This Matters
For researchers procuring a tool compound to study AKR1C3-specific biology without off-target AKR1C1 effects, this selectivity profile is essential and not achievable with the generic N-benzoyl anthranilic acid scaffold.
- [1] Sinreih M, Sosic I, Beranic N, Turk S, Adeniji AO, Penning TM, et al. N-Benzoyl anthranilic acid derivatives as selective inhibitors of aldo-keto reductase AKR1C3. Bioorg Med Chem Lett. 2012 Sep 15;22(18):5948-51. Table 1. View Source
